6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-acetylmethioninate
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Overview
Description
6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound with a unique structure that combines a chromen ring system with an acetamido and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOATE typically involves multiple steps. One common approach is to start with the preparation of the chromen ring system, followed by the introduction of the acetamido and methylsulfanyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid : A similar compound with a different functional group.
- (4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YLOXY)-ACETIC ACID : Another related compound with a methyl group.
6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOATE: This compound is unique due to its specific combination of functional groups and ring systems.
Uniqueness
The uniqueness of 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOATE lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H23NO5S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-acetamido-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C20H23NO5S/c1-12(22)21-17(9-10-27-2)20(24)25-13-7-8-15-14-5-3-4-6-16(14)19(23)26-18(15)11-13/h7-8,11,17H,3-6,9-10H2,1-2H3,(H,21,22) |
InChI Key |
VWRFWVKNUVYEDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Origin of Product |
United States |
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